molecular formula C8H5ClN2O2 B1464654 5-Chloro-2-methyl-3-nitrobenzonitrile CAS No. 1082040-48-9

5-Chloro-2-methyl-3-nitrobenzonitrile

Cat. No.: B1464654
CAS No.: 1082040-48-9
M. Wt: 196.59 g/mol
InChI Key: URHNBNZXLYAALF-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitrobenzonitrile: is an organic compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol It is a derivative of benzonitrile, characterized by the presence of a chlorine atom, a methyl group, and a nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methyl-3-nitrobenzonitrile typically involves the nitration of 2-methyl-5-chlorobenzonitrile. One common method includes the reaction of 2-methyl-5-chlorobenzonitrile with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methyl-3-nitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Potassium permanganate (KMnO4) or other strong oxidizing agents.

Major Products Formed:

    Reduction: 5-Chloro-2-methyl-3-aminobenzonitrile.

    Substitution: Various substituted benzonitriles depending on the nucleophile used.

    Oxidation: 5-Chloro-2-methyl-3-nitrobenzoic acid.

Properties

IUPAC Name

5-chloro-2-methyl-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-5-6(4-10)2-7(9)3-8(5)11(12)13/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHNBNZXLYAALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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